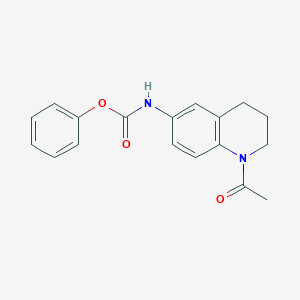

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic carbamate derivative featuring a phenyl carbamate group linked to a 1-acetyl-substituted tetrahydroquinoline (THQ) scaffold. The synthesis of analogous carbamates (e.g., a-tosyl-substituted phenyl carbamates) involves aqueous-phase reactions with aldehydes and phenyl carbamate, yielding high-purity products (91–96%) under optimized conditions .

Properties

IUPAC Name |

phenyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13(21)20-11-5-6-14-12-15(9-10-17(14)20)19-18(22)23-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEUOLUQKDLTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The acetyl group is then introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed to convert the carbamate group into a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the carbamate moiety.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO2Cl2, and acidic conditions.

Reduction: LiAlH4, catalytic hydrogenation, and anhydrous conditions.

Substitution: Strong nucleophiles like ammonia (NH3) or amines, and polar aprotic solvents.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Primary amines.

Substitution: Amides or other substituted carbamates.

Scientific Research Applications

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Carbamates

a-Tosyl-Substituted Phenyl Carbamates

- Structure : Tosyl (p-toluenesulfonyl) groups replace the acetyl-THQ moiety.

- Synthesis : Prepared in water at 25°C (13–20 days) or 70°C (10 hours), with yields of 91–96%. Slow reaction kinetics at lower temperatures are attributed to poor reagent solubility in aqueous media .

- Key Difference : The absence of the THQ scaffold in these compounds may reduce structural complexity and alter bioactivity.

4-Chloro-2-[(Substituted Phenyl)amino]carbonyl Phenyl Alkyl Carbamates

- Structure : Chlorinated phenyl groups and alkyl carbamate chains dominate, unlike the acetyl-THQ system.

- Lipophilicity : Determined via HPLC-derived capacity factors (log k), critical for predicting membrane permeability and bioavailability .

Fentanyl Methyl Carbamate

- Structure : Methyl carbamate linked to a phenethylpiperidine core, a hallmark of opioid analogs.

- Pharmacology : Classified as a Schedule I compound in the U.S. due to opioid receptor activity. Molecular weight (338.4 g/mol) and lipophilicity align with blood-brain barrier penetration .

- Key Difference : The acetyl-THQ carbamate lacks the phenethylpiperidine group, likely rendering it pharmacologically distinct from opioids.

Tabulated Comparison of Key Properties

Research Implications and Gaps

- Synthesis : The aqueous synthesis method for a-tosyl carbamates could be adapted for the target compound, though the acetyl-THQ group may necessitate organic solvents or elevated temperatures.

- Lipophilicity : The absence of HPLC data for the acetyl-THQ carbamate limits insights into its bioavailability. Methods applied to chlorophenyl carbamates should be replicated.

- Safety and Regulation : Unlike Fentanyl Methyl Carbamate , the target compound’s regulatory status remains unclassified, warranting toxicity studies.

Biological Activity

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique tetrahydroquinoline structure. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C_{16}H_{18}N_{2}O_{3}

- CAS Number : 941960-37-8

The structure consists of a phenyl group linked to a carbamate moiety and a tetrahydroquinoline ring, which contributes to its biological properties.

Target Interaction

This compound primarily targets the CDK5/p25 complex , which is involved in various cellular processes including cell cycle regulation and neuronal function. Inhibition of this complex leads to significant effects on tau protein phosphorylation pathways, potentially reducing tau hyperphosphorylation associated with neurodegenerative diseases such as Alzheimer's disease.

Biochemical Pathways

The compound's action modulates several biochemical pathways:

- Tau Protein Phosphorylation : By inhibiting CDK5/p25 activity, it may prevent tau hyperphosphorylation.

- Neuroprotective Effects : The reduction in tau phosphorylation could contribute to neuroprotection against neurodegenerative disorders.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. These properties make it a candidate for further development in treating infections caused by resistant pathogens.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation presents a promising avenue for therapeutic development. Further research is needed to elucidate its efficacy against various cancer cell lines .

Comparative Analysis with Similar Compounds

The table below compares this compound with other related compounds in terms of structure and biological activity.

| Compound Name | Structure Type | Primary Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Carbamate with Tetrahydroquinoline | Antimicrobial, Anticancer | CDK5/p25 inhibition |

| N-Phenylcarbamate derivatives | Carbamate | Variable (depends on substitution) | Varies by derivative |

| Tetrahydroquinoline derivatives | Tetrahydroquinoline | Neuroprotective | Varies by derivative |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives exhibit cytotoxic effects on glioma cells through multiple mechanisms including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research on similar compounds has shown promise in protecting neurons from oxidative stress and reducing neuroinflammation .

- Antimicrobial Studies : Investigations into the antimicrobial properties of related carbamates have highlighted their potential effectiveness against various bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.